molecular formula C17H16N2O5 B5464272 N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide

N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide

Cat. No. B5464272
M. Wt: 328.32 g/mol
InChI Key: DYMDSNBNBZIDQP-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide, also known as EF24, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. EF24 is a curcumin analog, derived from the natural compound found in turmeric, and has been shown to have anti-inflammatory, anticancer, and antioxidant properties. In

Mechanism of Action

The mechanism of action of N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide is complex and involves multiple pathways. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the activity of NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide also induces the activation of the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense and detoxification pathways. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the activity of STAT3 signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to have a wide range of biochemical and physiological effects. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of NF-κB signaling pathway. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has also been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NQO1, through the activation of the Nrf2 signaling pathway. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the activity of HDACs, which leads to the modulation of gene expression. Additionally, N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the activity of STAT3 signaling pathway, which leads to the inhibition of cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide can be easily synthesized in large quantities, making it readily available for research studies. However, N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide also has some limitations for lab experiments, including its potential toxicity at high concentrations and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide. One potential direction is to explore the use of N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide in combination with other drugs or therapies for the treatment of cancer and other diseases. Another potential direction is to investigate the use of N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide as a neuroprotective agent in the treatment of neurodegenerative disorders. Additionally, further research is needed to explore the mechanisms of action of N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide and to optimize its bioavailability in vivo.

Synthesis Methods

N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide can be synthesized through a multistep process involving the reaction of 2-furoic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 2-furoyl carbamate with 2-(1,3-benzodioxol-5-yl)acetaldehyde. The final product is obtained through the reaction of the intermediate with ammonium acetate in acetic acid.

Scientific Research Applications

N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-18-16(20)12(19-17(21)14-4-3-7-22-14)8-11-5-6-13-15(9-11)24-10-23-13/h3-9H,2,10H2,1H3,(H,18,20)(H,19,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMDSNBNBZIDQP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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